![molecular formula C8H11BrN2O B8705104 3-[(6-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B8705104.png)
3-[(6-bromopyridin-2-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-bromopyridin-2-yl)amino]propan-1-ol is an organic compound that features a brominated pyridine ring attached to a propanol chain through an amino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-2-aminopyridine with 3-chloropropanol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-bromopyridin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of 3-(6-Bromo-pyridin-2-ylamino)-propanal.
Reduction: Formation of 3-(6-Pyridin-2-ylamino)-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(6-bromopyridin-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-[(6-bromopyridin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Bromo-pyridin-2-ylamino)-methyl-piperidine-1-carboxylic acid tert-butyl ester
- 3-(6-Bromo-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-[(6-bromopyridin-2-yl)amino]propan-1-ol is unique due to its specific combination of a brominated pyridine ring and a propanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
3-[(6-bromopyridin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) |
Clé InChI |
AQZRTVRSBIACBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)NCCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
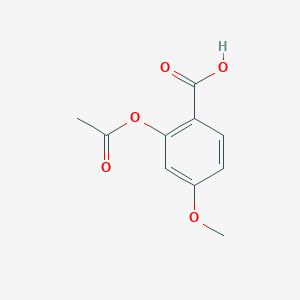
![6-chloro-2-[1-(2-chloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8705031.png)
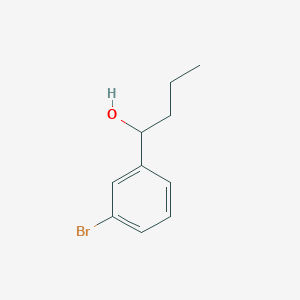
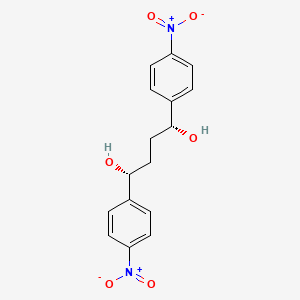

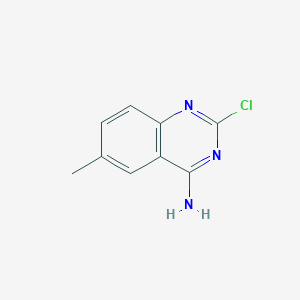
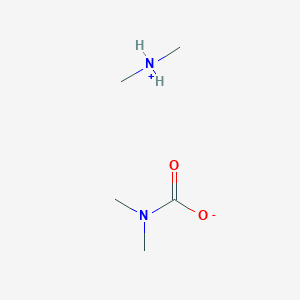
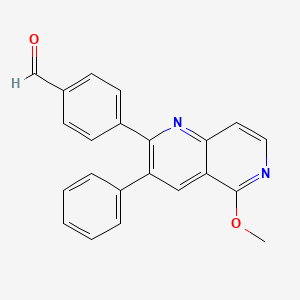

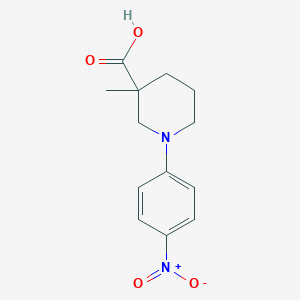
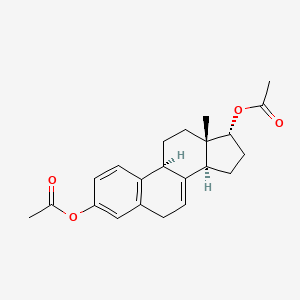
![5-[4-(Trifluoromethyl)phenyl]oxazole-4-carbonitrile](/img/structure/B8705099.png)


